N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Catalog No.
S793037
CAS No.
401647-22-1
M.F
C6H10N2O
M. Wt
126.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1-(3-methylisoxazol-5-yl)methanamine

CAS Number

401647-22-1

Product Name

N-methyl-1-(3-methylisoxazol-5-yl)methanamine

IUPAC Name

N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-7-2)9-8-5/h3,7H,4H2,1-2H3

InChI Key

UQKWKRSUELRKSK-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CNC

Canonical SMILES

CC1=NOC(=C1)CNC

Antifungal Activity

Scientific Field: Mycology and Pharmacology

Application Summary: This compound has been utilized in the synthesis of novel antifungal agents. Specifically, derivatives of isoxazole, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, have shown promising in vitro antifungal activities .

Methods of Application: The antifungal activity was assessed using the mycelium growth rate method, which measures the inhibition of fungal growth over time. The compound was synthesized and then tested against specific fungi, such as Botrytis cinerea and Rhizoctonia cerealis.

Results Summary: The synthesized derivatives exhibited significant inhibition of fungal growth, indicating potential as antifungal agents.

Anticancer Potential

Scientific Field: Oncology and Medicinal Chemistry

Application Summary: Isoxazole derivatives, including those synthesized from N-methyl-(3-methylisoxazol-5-ylmethyl)amine, have been explored for their anticancer properties. These compounds have been tested against various cancer cell lines, showing cytotoxic potency .

Methods of Application: The anticancer activity was evaluated using cell viability assays, where the compound’s ability to induce cell death in cancer cell lines was measured. The assays were performed against Panc-1 and Caco-2 cell lines, with doxorubicin as a standard drug for comparison.

Results Summary: Most of the tested isoxazole derivatives exhibited high cytotoxic potency against Panc-1 carcinoma cell lines, but moderate to weak activity against Caco-2 cell lines .

Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry and Drug Design

Application Summary: N-methyl-(3-methylisoxazol-5-ylmethyl)amine serves as a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their diverse therapeutic activities .

Methods of Application: The compound is used in condensation reactions with other reagents, such as phthalic anhydride or maleic anhydride, under controlled conditions to produce different isoxazole products.

Results Summary: The synthesis processes have led to the creation of multiple isoxazole derivatives, which are then further modified and tested for their biological activities .

Development of Analgesic and Anti-inflammatory Agents

Scientific Field: Pharmacology and Therapeutics

Application Summary: Isoxazole derivatives, including those derived from N-methyl-(3-methylisoxazol-5-ylmethyl)amine, have been investigated for their analgesic and anti-inflammatory effects .

Methods of Application: The analgesic and anti-inflammatory activities were typically evaluated using animal models, where the compounds’ efficacy in reducing pain and inflammation was measured.

Exploration of Antidepressant Effects

Scientific Field: Neuropharmacology and Psychiatry

Application Summary: Research has been conducted to explore the antidepressant effects of isoxazole derivatives, potentially including those synthesized from N-methyl-(3-methylisoxazol-5-ylmethyl)amine .

Methods of Application: The antidepressant properties were assessed using behavioral assays in animal models, such as the forced swim test, which measures the duration of immobility as an indicator of depressive-like behavior.

Results Summary: Some isoxazole derivatives have shown promise as antidepressants, with certain substitutions on the isoxazole ring enhancing the antidepressant effect.

Immunomodulatory Properties

Scientific Field: Immunology and Biochemistry

Application Summary: Isoxazole derivatives have been studied for their immunomodulatory properties, which could be beneficial in treating autoimmune diseases and other immune-related conditions .

Methods of Application: The immunomodulatory effects were evaluated in vitro using immune cell cultures, where the compounds’ ability to modulate immune responses was measured.

N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a chemical compound characterized by its unique structure, which includes a methyl group attached to a methanamine backbone and a 3-methylisoxazole moiety. Its molecular formula is C6H10N2O, with a molecular weight of approximately 126.16 g/mol. This compound is recognized for its versatility in scientific research, particularly in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development .

Typical of amines and isoxazoles. Key reactions include:

  • N-Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Acylation: The amine can undergo acylation with acid chlorides or anhydrides to yield amides.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or related derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .

Research indicates that N-methyl-1-(3-methylisoxazol-5-yl)methanamine exhibits significant biological activity, particularly in the realm of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems and may influence pathways associated with mood regulation and cognitive function. The specific mechanisms of action remain under investigation, but preliminary studies suggest it could have implications in treating neurological disorders .

The synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine typically involves the following steps:

  • Preparation of 3-Methylisoxazole: This can be synthesized from appropriate starting materials through cyclization reactions.
  • Methylation of Methanamine: N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Coupling Reaction: The final step involves coupling the methylated amine with the isoxazole derivative, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield.

These methods allow for the efficient production of the compound while maintaining purity and structural integrity .

N-methyl-1-(3-methylisoxazol-5-yl)methanamine finds applications across various domains:

  • Medicinal Chemistry: Used as a lead compound for developing new pharmaceuticals targeting neurological conditions.
  • Research: Employed in studies investigating neurotransmitter interactions and receptor binding affinities.
  • Chemical Biology: Serves as a tool in proteomics and other biochemical assays due to its reactivity and ability to form stable conjugates .

Interaction studies involving N-methyl-1-(3-methylisoxazol-5-yl)methanamine focus on its binding affinity to various receptors, particularly those involved in neurotransmission. Preliminary data suggest it may interact with serotonin and dopamine receptors, indicating potential psychotropic effects. Ongoing research aims to elucidate these interactions further, contributing to our understanding of its pharmacological profile .

Several compounds share structural similarities with N-methyl-1-(3-methylisoxazol-5-yl)methanamine, including:

Compound NameStructureUnique Features
1-(3-Methylisoxazol-5-yl)methanamineC5H8N2OLacks methyl substitution on nitrogen
3-Ethylisoxazol-5-ylmethanamineC7H10N2OEthyl group instead of methyl
4-Methylisoxazol-5-ylmethanamineC6H8N2ODifferent position of methyl group

These compounds differ primarily in their substituents on the isoxazole ring or the amine nitrogen, which influences their biological activity and chemical reactivity. N-methyl-1-(3-methylisoxazol-5-yl)methanamine's unique combination of structural features contributes to its distinct pharmacological properties, making it a valuable compound for further exploration in drug development and therapeutic applications .

XLogP3

0.2

Wikipedia

N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine

Dates

Last modified: 08-15-2023

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